molecular formula C28H30N2O2 B5962895 N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B5962895
M. Wt: 426.5 g/mol
InChI Key: TZEAPDVQUAPBIA-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The adamantane moiety in the structure is a rigid, bulky group that can influence the compound’s pharmacokinetic properties.

Properties

IUPAC Name

N-(2-adamantyl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c1-2-32-26-10-6-4-8-22(26)25-16-23(21-7-3-5-9-24(21)29-25)28(31)30-27-19-12-17-11-18(14-19)15-20(27)13-17/h3-10,16-20,27H,2,11-15H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEAPDVQUAPBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Introduction of the ethoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with an ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the adamantane moiety: This step can involve the reaction of the intermediate product with an adamantane derivative, such as adamantylamine, under suitable conditions to form the final carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to reduce the quinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The adamantane moiety can enhance the compound’s binding affinity and selectivity by providing steric bulk and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which have antiviral properties.

Uniqueness

N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to the combination of the quinoline core, ethoxyphenyl group, and adamantane moiety. This unique structure can confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

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